[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine
Description
[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine is a secondary amine featuring two benzyl substituents:
- A 4-methylphenylmethyl group, contributing steric bulk and lipophilicity.
The molecular formula is C₁₅H₁₄BrFN, with a calculated molecular weight of 307.2 g/mol. Its structure combines aromatic diversity with substituents that influence reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-1-(4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFN/c1-11-2-4-12(5-3-11)9-18-10-13-6-7-14(16)15(17)8-13/h2-8,18H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUBEUKDIIVKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with 4-methylbenzylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can significantly enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine exerts its effects involves interactions with specific molecular targets. The presence of bromine and fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Molecular Properties
A comparative analysis of key structural analogues is summarized below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|
| [(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine (Target) | C₁₅H₁₄BrFN | 307.2 | Dual aromatic (Br/F and methyl) | High lipophilicity; potential for π-π stacking and halogen bonding |
| (4-Bromo-3-fluorophenyl)methylamine | C₁₁H₁₅BrFN | 260.15 | Alkyl (butyl) + aromatic (Br/F) | Lower steric hindrance; increased flexibility |
| (4-Bromo-3-fluorophenyl)methylamine | C₈H₉BrFN | 218.07 | Simple methyl + aromatic (Br/F) | Compact structure; limited steric effects |
| N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine | C₁₂H₁₅BrFN | 288.16 | Cyclobutyl + methyl | Conformational rigidity from cyclic substituent |
| (3-Bromo-4-fluorophenyl)methylamine | C₁₅H₁₂BrF₄N | 362.16 | Trifluoromethyl + aromatic (Br/F) | Enhanced electron-withdrawing effects; higher molecular weight |
Key Observations:
- Lipophilicity : The target compound’s dual aromatic substitution likely increases lipophilicity compared to alkyl-substituted analogues (e.g., butyl or methyl), impacting membrane permeability in biological systems.
- Electronic Effects : Bromine and fluorine atoms on the aromatic ring create electron-deficient regions, influencing reactivity in cross-coupling reactions or receptor binding .
Crystallographic and Computational Analysis
Structural elucidation of similar compounds employs tools like SHELX for X-ray refinement and ORTEP-3 for 3D visualization . For example:
- [(4-Methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]coumarin () was resolved with an R factor of 0.039, demonstrating precision in structural determination .
- Computational modeling could predict collision cross-sections and conformational preferences, as applied to (4-bromo-3-fluorophenyl)methylamine .
Biological Activity
[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular formula of [(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine is C15H15BrFN. The presence of bromine and fluorine atoms in its structure enhances its reactivity and interaction with biological targets. The compound is characterized by a complex arrangement that influences its pharmacological properties.
Research indicates that [(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine interacts with various molecular targets, potentially modulating several biochemical pathways. The halogen substituents (bromine and fluorine) are believed to enhance binding affinity to specific enzymes and receptors, which can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing signal transduction pathways relevant to neurological functions.
Antimicrobial Properties
[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
The compound has also been explored for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. This effect is particularly noted in cell lines representing breast and prostate cancers.
Comparative Analysis
A comparison with structurally similar compounds provides insights into the unique biological activities of [(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine. The following table summarizes the characteristics of related compounds:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| [(4-Chloro-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine | Chlorine instead of bromine | Moderate antimicrobial activity |
| [(4-Bromo-3-chlorophenyl)methyl][(4-methylphenyl)methyl]amine | Chlorine instead of fluorine | Reduced anticancer efficacy |
| [(4-Bromo-3-fluorophenyl)methyl][(3-methoxyphenyl)methyl]amine | Methoxy group addition | Enhanced lipophilicity, increased bioavailability |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of [(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, indicating potential as a therapeutic agent .
- Cancer Cell Line Research : In vitro studies utilizing breast cancer cell lines revealed that treatment with [(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed significant cell death at concentrations above 10 µM, highlighting its potential role in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
